molecular formula C20H20FNO5 B3227400 [2-(4-fluorophenyl)-2-oxoethyl] 2-methyl-2-(phenylmethoxycarbonylamino)propanoate CAS No. 1261118-01-7

[2-(4-fluorophenyl)-2-oxoethyl] 2-methyl-2-(phenylmethoxycarbonylamino)propanoate

Cat. No.: B3227400
CAS No.: 1261118-01-7
M. Wt: 373.4 g/mol
InChI Key: PBVCAPSPFMXOGT-UHFFFAOYSA-N
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Description

[2-(4-fluorophenyl)-2-oxoethyl] 2-methyl-2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxoethyl group, and a propanoate ester. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-fluorophenyl)-2-oxoethyl] 2-methyl-2-(phenylmethoxycarbonylamino)propanoate typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding β-keto ester. This intermediate is then reacted with methyl 2-(phenylmethoxycarbonylamino)propanoate under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Catalysts and solvents are also optimized to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[2-(4-fluorophenyl)-2-oxoethyl] 2-methyl-2-(phenylmethoxycarbonylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[2-(4-fluorophenyl)-2-oxoethyl] 2-methyl-2-(phenylmethoxycarbonylamino)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [2-(4-fluorophenyl)-2-oxoethyl] 2-methyl-2-(phenylmethoxycarbonylamino)propanoate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the oxoethyl and propanoate groups facilitate its incorporation into larger molecular frameworks. This compound can modulate various biochemical pathways, including those involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • [2-(4-fluorophenyl)-2-oxoethyl] 2-methyl-2-(phenylmethoxycarbonylamino)butanoate
  • [2-(4-chlorophenyl)-2-oxoethyl] 2-methyl-2-(phenylmethoxycarbonylamino)propanoate
  • [2-(4-bromophenyl)-2-oxoethyl] 2-methyl-2-(phenylmethoxycarbonylamino)propanoate

Uniqueness

The presence of the fluorophenyl group in [2-(4-fluorophenyl)-2-oxoethyl] 2-methyl-2-(phenylmethoxycarbonylamino)propanoate imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it particularly valuable in the development of pharmaceuticals with improved efficacy and selectivity .

Properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-methyl-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO5/c1-20(2,22-19(25)27-12-14-6-4-3-5-7-14)18(24)26-13-17(23)15-8-10-16(21)11-9-15/h3-11H,12-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVCAPSPFMXOGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCC(=O)C1=CC=C(C=C1)F)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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